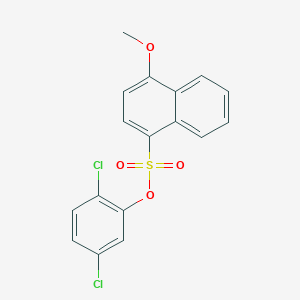

![molecular formula C28H23N5O5S B12124392 N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)

N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

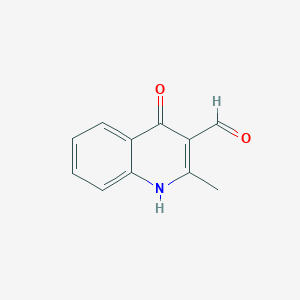

N,1-bis(furan-2-ilmetil)-2-{[(4-metilfenil)sulfonil]amino}-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida, a menudo denominado Compuesto X , es una molécula orgánica compleja con un núcleo de pirroloquinoxalina fusionado. Vamos a desglosar su estructura:

- Los grupos furan-2-ilmetil están unidos al átomo de nitrógeno en la posición 1.

- El grupo sulfonilamino, derivado de la 4-metilfenilsulfonamida, está enlazado a la posición 2.

- El grupo carboxamida reside en la posición 3.

!Estructura del Compuesto X)

Métodos De Preparación

Rutas sintéticas

Existen varias rutas sintéticas para el Compuesto X, pero un enfoque común implica los siguientes pasos:

-

Síntesis del núcleo de pirroloquinoxalina

- La ciclación de precursores apropiados (por ejemplo, 2-aminobencilamina y 2,3-dicloroquinoxalina) conduce a la formación del núcleo de pirroloquinoxalina.

- Los grupos furan-2-ilmetil se introducen mediante reacciones de sustitución nucleófila.

-

Sulfonación y amidación

- La sulfonación del compuesto central produce el grupo sulfonilo.

- La amidación con 4-metilfenilamina introduce la porción sulfonilamino.

Producción industrial

La producción a escala industrial generalmente involucra rutas sintéticas optimizadas, métodos de purificación eficientes y un estricto control de calidad. El compuesto se produce en procesos por lotes o continuos.

Análisis De Reacciones Químicas

El Compuesto X se somete a diversas reacciones químicas:

Oxidación: El grupo sulfonilo se puede oxidar a una sulfona o más a un sulfonato.

Reducción: La reducción del grupo sulfonilo puede producir la sulfonamida correspondiente.

Sustitución: Los grupos furan-2-ilmetil son susceptibles a reacciones de sustitución nucleófila.

Productos principales: Estas reacciones conducen a derivados del Compuesto X, cada uno con propiedades distintas.

Aplicaciones Científicas De Investigación

Química:

Síntesis orgánica: El Compuesto X sirve como un bloque de construcción versátil para el diseño de nuevas moléculas.

Química medicinal: Los investigadores exploran sus derivados para el desarrollo de fármacos.

Biología y medicina:

Propiedades anticancerígenas: Algunos derivados exhiben una actividad antitumoral prometedora.

Efectos antiinflamatorios:

Inhibición enzimática: Se estudia como inhibidor de enzimas.

Industria:

Ciencia de los materiales: Utilizado en electrónica orgánica y dispositivos optoelectrónicos.

Tintes y pigmentos: Los derivados encuentran aplicaciones en colorantes.

Mecanismo De Acción

El mecanismo de acción exacto sigue siendo un área activa de investigación. algunas hipótesis incluyen:

Enzimas objetivo: Interacción con enzimas específicas involucradas en vías de señalización celular.

Arresto del ciclo celular: Interrupción de la progresión del ciclo celular.

Inducción de la apoptosis: Activación de las vías apoptóticas.

Comparación Con Compuestos Similares

El Compuesto X se destaca por su combinación única de la estructura de pirroloquinoxalina, el grupo sulfonilamino y los sustituyentes furan-2-ilmetil. Compuestos similares incluyen [Compuesto Y] y [Compuesto Z].

: Referencia del Compuesto Y : Referencia del Compuesto Z

Propiedades

Fórmula molecular |

C28H23N5O5S |

|---|---|

Peso molecular |

541.6 g/mol |

Nombre IUPAC |

N,1-bis(furan-2-ylmethyl)-2-[(4-methylphenyl)sulfonylamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

InChI |

InChI=1S/C28H23N5O5S/c1-18-10-12-21(13-11-18)39(35,36)32-26-24(28(34)29-16-19-6-4-14-37-19)25-27(33(26)17-20-7-5-15-38-20)31-23-9-3-2-8-22(23)30-25/h2-15,32H,16-17H2,1H3,(H,29,34) |

Clave InChI |

GICBLNAZHYFRBO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=NC4=CC=CC=C4N=C3N2CC5=CC=CO5)C(=O)NCC6=CC=CO6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

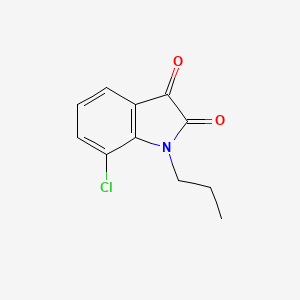

![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)

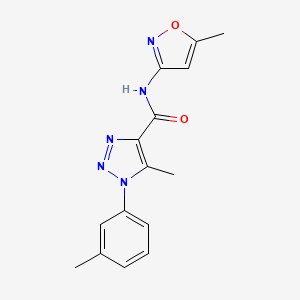

![(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12124336.png)

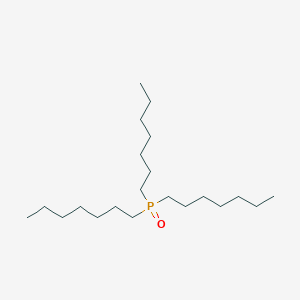

![(3E)-3-[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12124338.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12124343.png)

![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)

![Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12124369.png)